Enantiomer-Dependent Odor Threshold: (S)-1-Phenylethanethiol vs. (R)-Enantiomer and Homologues
The (S)-enantiomer of 1-phenylethanethiol exhibits an odor threshold of 0.00025 ng/L in air, which is 128-fold lower than the (R)-enantiomer (0.032 ng/L) and 4-fold lower than the racemic mixture (0.0010 ng/L) [1]. Within the 1-phenylalkane-1-thiol homologous series, the (S)-enantiomer threshold is the absolute lowest; the next closest homologue is (R)-1-phenylbutane-1-thiol at 0.0029 ng/L—still approximately 12-fold higher [1]. By contrast, benzyl mercaptan (phenylmethanethiol), a common benzylic thiol substitute lacking chiral branching, has reported odor thresholds of 0.3–2.6 ng/L, approximately 1,200–10,400-fold higher than (S)-1-phenylethanethiol .
(R): 0.032 ng/L
128× difference
| Evidence Dimension | Odor threshold in air (ng/L) |
|---|---|
| Target Compound Data | (S)-1-phenylethanethiol: 0.00025 ng/L; Racemate: 0.0010 ng/L; (R)-enantiomer: 0.032 ng/L |
| Comparator Or Baseline | (R)-1-phenylethanethiol: 0.032 ng/L; 1-phenylpropane-1-thiol: 0.032 ng/L (racemate); benzyl mercaptan: 0.3–2.6 ng/L |
| Quantified Difference | (S)-enantiomer threshold is 128× lower than (R)-enantiomer; >1,200× lower than benzyl mercaptan |
| Conditions | Determined by GC/olfactometry using (E)-2-decenal as internal reference standard (threshold 2.7 ng/L); chiral separation on β-cyclodextrin stationary phase |
Why This Matters
Procurement of the racemate versus an enantiopure (S)-form dictates a >100-fold difference in olfactory detection potency, making generic substitution unacceptable for any fragrance or flavor application requiring precise odor impact calibration.
- [1] Schoenauer S, Buergy A, Kreissl J, Schieberle P. J Agric Food Chem. 2019;67(9):2598-2606. Tables 1 and 2. View Source
